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Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for the compound 1-Bromobut-1-yne. Due to the limited

availability of experimentally derived spectra for this specific molecule in public databases, this

document presents a combination of available experimental data, predicted spectral features

based on analogous compounds, and comprehensive experimental protocols for acquiring

such data.

Chemical Structure and Expected Spectroscopic
Features
1-Bromobut-1-yne is a terminal bromoalkyne with the chemical formula C₄H₅Br. Its structure

consists of a four-carbon chain with a triple bond between C1 and C2, a bromine atom

attached to C1, and an ethyl group attached to C2.

The key structural features that will give rise to characteristic signals in NMR and IR

spectroscopy are:

The carbon-carbon triple bond (C≡C).

The carbon-bromine single bond (C-Br).

The sp³-hybridized methylene (-CH₂) and methyl (-CH₃) groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

¹³C NMR Spectroscopy
One experimental ¹³C NMR spectrum for 1-Bromobut-1-yne is available.[1] The distinct carbon

environments in the molecule give rise to four unique signals.

Table 1: ¹³C NMR Spectroscopic Data for 1-Bromobut-1-yne

Carbon Atom Chemical Shift (δ) [ppm]

C1 (-C≡C-Br) ~38-42

C2 (-C≡C-CH₂) ~80-85

C3 (-CH₂) ~20-25

C4 (-CH₃) ~12-15

Note: The chemical shifts are approximate and can vary slightly based on the solvent and

experimental conditions.

¹H NMR Spectroscopy
While a specific experimental ¹H NMR spectrum for 1-Bromobut-1-yne is not readily available,

the expected chemical shifts and coupling patterns can be predicted based on the structure

and data from similar compounds. The molecule has two distinct proton environments.

Table 2: Predicted ¹H NMR Spectroscopic Data for 1-Bromobut-1-yne

Protons
Predicted Chemical
Shift (δ) [ppm]

Predicted
Multiplicity

Predicted
Integration

-CH₂- 2.0 - 2.5 Quartet (q) 2H

-CH₃ 1.0 - 1.5 Triplet (t) 3H
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The methylene protons (-CH₂) are expected to be deshielded due to the inductive effect of the

adjacent triple bond and will appear as a quartet due to coupling with the three neighboring

methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two

neighboring methylene protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
Bromobut-1-yne, the key vibrational modes are associated with the carbon-carbon triple bond

and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Frequencies for 1-Bromobut-1-yne

Functional Group
Predicted Absorption
Range [cm⁻¹]

Intensity

C≡C Stretch 2200 - 2260 Weak

sp³ C-H Stretch 2850 - 3000 Medium

C-Br Stretch 500 - 600 Strong

The C≡C stretching vibration in internal alkynes is often weak.[2][3][4] The sp³ C-H stretching

from the ethyl group will be present in the typical alkane region. The C-Br stretch appears in the

fingerprint region and can be a useful diagnostic peak.[5][6]

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample

like 1-Bromobut-1-yne.

NMR Spectroscopy Sample Preparation and Acquisition
Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Bromobut-1-yne for ¹H NMR or 50-100

mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16

scans are sufficient for a sample of this concentration.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Tune the probe for ¹³C observation.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A significantly

larger number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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IR Spectroscopy Sample Preparation and Acquisition
Sample Preparation (Neat Liquid):

Place one or two drops of liquid 1-Bromobut-1-yne onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Ensure there are no air bubbles in the film.

IR Spectrum Acquisition:

Place the salt plates in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or

isopropanol) and store them in a desiccator.

Visualizations
The following diagrams illustrate the relationship between the structure of 1-Bromobut-1-yne
and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

Caption: Correlation of 1-Bromobut-1-yne structure with its spectroscopic signatures.

Caption: Generalized workflow for spectroscopic analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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